
Sodium3-sulphonatopropylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-sulphonatopropylacrylate is a chemical compound known for its unique properties and applications in various fields. It is a water-soluble monomer that contains both a sulfonate group and an acrylate group, making it highly reactive and versatile in polymerization reactions. This compound is often used in the synthesis of polymers and copolymers, which find applications in diverse industries such as water treatment, textiles, and biomedical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
CH2=CHCOOCH2CH2Cl+Na2SO3→CH2=CHCOOCH2CH2SO3Na+NaCl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:
Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Addition: The acrylate group can participate in Michael addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.
Major Products
Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.
Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.
Wissenschaftliche Forschungsanwendungen
Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.
Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.
Wirkmechanismus
The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-acrylamido-2-methylpropane sulfonate: Another sulfonate-containing monomer used in similar applications.
Sodium styrene sulfonate: A monomer with a sulfonate group attached to a styrene backbone, used in the synthesis of ion-exchange resins.
Sodium methacrylate: Contains a methacrylate group instead of an acrylate group, used in the production of superabsorbent polymers.
Uniqueness
Sodium 3-sulphonatopropylacrylate is unique due to its combination of a sulfonate group and an acrylate group, which provides both ionic and covalent bonding capabilities. This dual functionality allows for the synthesis of polymers with tailored properties, making it highly versatile and valuable in various applications.
Eigenschaften
Molekularformel |
C6H8NaO5S- |
|---|---|
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
sodium;2-methylidene-5-sulfonatopentanoate |
InChI |
InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2 |
InChI-Schlüssel |
MQVAZNSVAFSSTL-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
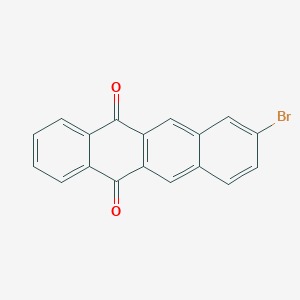
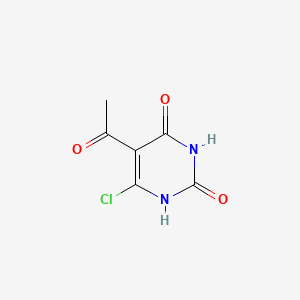
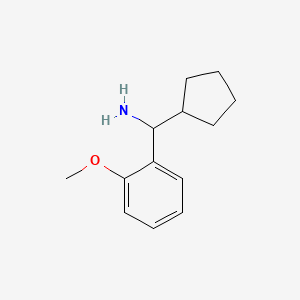

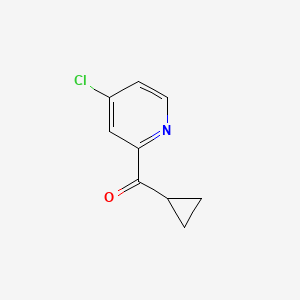
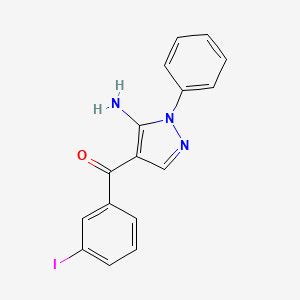
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
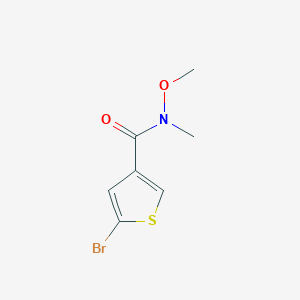
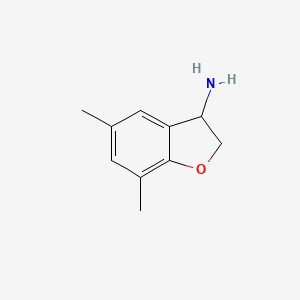
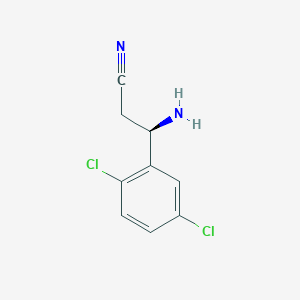
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
